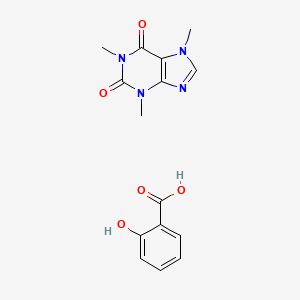
Caffeine salicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caffeine salicylate is a compound formed by the reaction of caffeine, a central nervous system stimulant, with salicylic acid, an anti-inflammatory agent
準備方法
Synthetic Routes and Reaction Conditions
Caffeine salicylate can be synthesized by reacting caffeine with salicylic acid. The typical procedure involves dissolving caffeine and salicylic acid in a solvent such as toluene and warming the mixture on a steam bath until the reaction is complete . The reaction conditions are relatively mild, making it a straightforward synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles to laboratory methods, with adjustments for scale and efficiency. The use of solvents and controlled reaction conditions would be optimized for large-scale production.
化学反応の分析
Types of Reactions
Caffeine salicylate undergoes various chemical reactions, including:
Oxidation: The salicylate moiety can undergo oxidation, altering the compound’s properties.
Reduction: Reduction reactions can modify the caffeine component.
Substitution: Both caffeine and salicylic acid components can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives of salicylic acid, while substitution reactions can introduce new functional groups to the caffeine or salicylic acid moieties.
科学的研究の応用
Caffeine salicylate has several scientific research applications:
Chemistry: It is used as a model compound to study the interactions between caffeine and salicylic acid derivatives.
Medicine: The compound’s combined stimulant and anti-inflammatory properties make it a subject of interest for developing new therapeutic agents.
作用機序
Caffeine salicylate exerts its effects through the combined mechanisms of caffeine and salicylic acid. Caffeine acts as a central nervous system stimulant by inhibiting phosphodiesterase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels, and antagonizing adenosine receptors . Salicylic acid, on the other hand, exerts anti-inflammatory effects by inhibiting cyclooxygenase enzymes, reducing the production of prostaglandins .
類似化合物との比較
Similar Compounds
Sodium salicylate: Similar to caffeine salicylate, sodium salicylate combines salicylic acid with sodium, enhancing its solubility and anti-inflammatory properties.
Magnesium salicylate: This compound also combines salicylic acid with magnesium, providing anti-inflammatory and analgesic effects.
Choline salicylate: Combines salicylic acid with choline, used for its anti-inflammatory and pain-relieving properties.
Uniqueness
This compound is unique due to its combination of stimulant and anti-inflammatory properties
Conclusion
This compound is a fascinating compound that combines the properties of caffeine and salicylic acid Its synthesis is straightforward, and it undergoes various chemical reactions that can be harnessed for different applications
特性
CAS番号 |
5743-22-6 |
|---|---|
分子式 |
C15H16N4O5 |
分子量 |
332.31 g/mol |
IUPAC名 |
2-hydroxybenzoic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2.C7H6O3/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-6-4-2-1-3-5(6)7(9)10/h4H,1-3H3;1-4,8H,(H,9,10) |
InChIキー |
SVXXBCDDJXZXOZ-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C(=C1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)

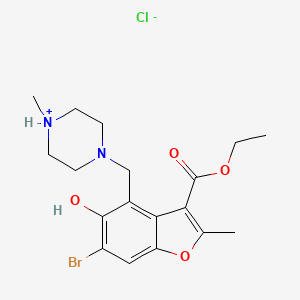
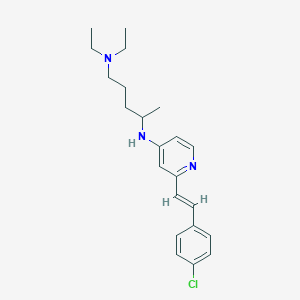

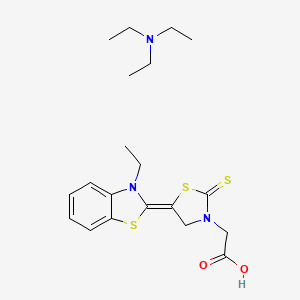
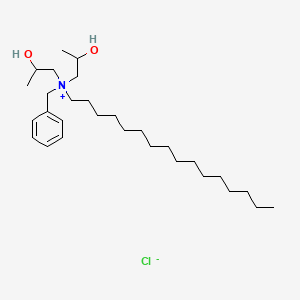
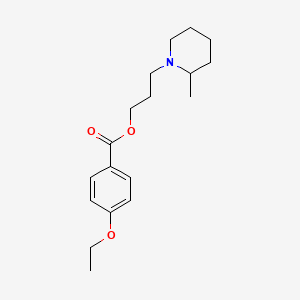

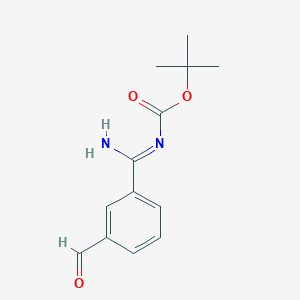
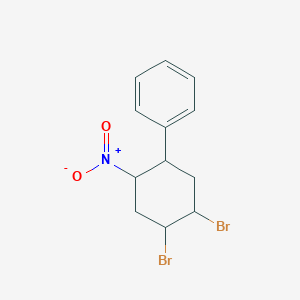
![N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13766564.png)
